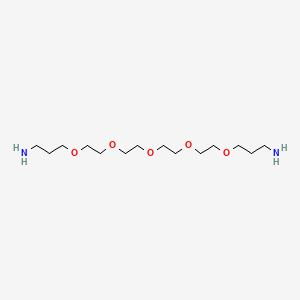

4,7,10,13,16-Pentaoxanonadecane-1,19-diamine

Descripción

1,19-Diamino-4,7,10,13,16-pentaoxanonadecane is a linear polyether diamine with a 19-carbon backbone containing five ether oxygen atoms and terminal primary amine groups. Its IUPAC name reflects the positions of the ethers (4,7,10,13,16) and amines (1,19). This compound is commercially available, often as a biotinylated derivative (e.g., N-D-(+)-biotinyl-4,7,10,13,16-pentaoxa-1,19-diaminononadecane), and is widely used in bioconjugation chemistry due to its flexibility, water solubility, and reactive termini . Applications include:

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2O5/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQBZZRBYWWWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCOCCOCCOCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halide Displacement Route

One common method involves the conversion of a PEG derivative with terminal halides (e.g., tosylates or bromides) into diamines by nucleophilic substitution with ammonia or an amine source.

- Step 1: Synthesis of 1,19-dihalo-4,7,10,13,16-pentaoxanonadecane by tosylation or bromination of the PEG chain.

- Step 2: Reaction of the dihalo compound with excess ammonia or a primary amine under elevated temperature and pressure to substitute halides with amino groups.

- Step 3: Purification to remove unreacted ammonia and byproducts.

This method is favored for its straightforwardness and relatively high yield.

Reductive Amination Route

Alternatively, terminal aldehyde-functionalized PEG derivatives can be converted to diamines via reductive amination:

- Step 1: Oxidation of terminal hydroxyl groups of PEG to aldehydes.

- Step 2: Reaction of the dialdehyde with ammonia or an amine source to form imines.

- Step 3: Reduction of imines to amines using reducing agents such as sodium borohydride or catalytic hydrogenation.

- Step 4: Purification of the diamino product.

This route allows for mild reaction conditions and can provide high selectivity.

Protection-Deprotection Strategies

In some syntheses, protection of amine groups during intermediate steps is necessary to avoid side reactions:

- Use of protecting groups like Boc (tert-butyloxycarbonyl) on amines during chain elongation or modification.

- Final deprotection under acidic conditions to yield free diamines.

This approach is common in multi-step syntheses involving complex intermediates or when coupling with sensitive molecules.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Facilitates nucleophilic substitution |

| Temperature | 50–120 °C | Elevated to drive substitution or reduction |

| Reaction Time | 12–48 hours | Depending on reagent reactivity |

| Amine Source | Ammonia gas, aqueous ammonia, or primary amines | Excess used to drive reaction to completion |

| Reducing Agent | NaBH4, catalytic hydrogenation | For reductive amination |

| Purification | Column chromatography, recrystallization | To achieve high purity |

Research Findings and Optimization

- Yield Optimization: Studies indicate that controlling the molar ratio of amine source to halide derivative is critical to maximize diamine yield and minimize mono-substituted or hydrolyzed byproducts.

- Purity Assessment: Analytical techniques such as NMR, mass spectrometry, and HPLC are employed to confirm the structure and purity of the final product.

- Reactivity: The terminal amines exhibit high reactivity towards carboxylic acids, NHS esters, and carbonyl groups, making the compound valuable as a crosslinker or linker in bioconjugation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Halide Displacement | PEG dihalide (e.g., ditosylate) | Ammonia or primary amine, 50–120 °C | Simple, high yield | Requires handling of halides |

| Reductive Amination | PEG dialdehyde | Ammonia, NaBH4 or catalytic H2 | Mild conditions, selective | Multi-step, requires oxidation |

| Protection-Deprotection | PEG derivatives with protected amines | Boc protection, acidic deprotection | Avoids side reactions | More complex, longer synthesis |

Análisis De Reacciones Químicas

Types of Reactions

1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: Reduction reactions can convert the amino groups to primary amines.

Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkoxides or thiolates can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction can produce primary amines .

Aplicaciones Científicas De Investigación

Bioconjugation and Drug Delivery

One of the primary applications of 1,19-diamino-4,7,10,13,16-pentaoxa-nonadecane is in bioconjugation processes. It serves as a linker for attaching drugs to targeting molecules or biomolecules such as antibodies. This enhances the specificity and efficacy of drug delivery systems.

Case Study:

A study demonstrated the use of this compound in synthesizing bivalent ligands for adenosine A1-dopamine D1 receptor heteromers. The research evaluated their pharmacological properties and highlighted the potential for therapeutic applications in neuropharmacology .

Nanotechnology

In nanotechnology, 1,19-diamino-4,7,10,13,16-pentaoxa-nonadecane is used to functionalize nanoparticles for targeted drug delivery. Its ability to form stable conjugates with various biomolecules allows for the development of advanced drug delivery systems that can improve therapeutic outcomes.

Case Study:

Research has shown that nanoparticles functionalized with this compound exhibit enhanced cellular uptake and targeted delivery capabilities in cancer therapy .

Polymer Chemistry

The compound is also utilized in polymer chemistry as a building block for synthesizing polyether-based materials. Its structure contributes to the mechanical properties and thermal stability of the resulting polymers.

Case Study:

A recent study focused on developing biodegradable polymers using 1,19-diamino-4,7,10,13,16-pentaoxa-nonadecane as a precursor. The resulting materials demonstrated promising applications in drug delivery and tissue engineering.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane involves its interaction with molecular targets such as enzymes or receptors. In the context of its antithrombotic activity, the compound may inhibit specific enzymes involved in the coagulation cascade, thereby preventing blood clot formation. The ether linkages and amino groups play a crucial role in its binding affinity and specificity.

Comparación Con Compuestos Similares

Structural Analogs: Linear Polyether Diamines

1,13-Diamino-4,7,10-trioxatridecane

- Structure : 13-carbon chain with three ether oxygens and terminal amines.

- Applications : Stability in bleach formulations due to resistance to oxidative degradation; used in hair dye and cosmetic products .

- Key Differences : Shorter chain length and fewer ether groups reduce solubility in polar solvents compared to the 19-carbon analog. Reactivity in bleach highlights environment-dependent stability, unlike the biotinylated 19-carbon derivative’s use in aqueous biochemical assays .

O,O'-Bis(3-aminopropyl)diethylene glycol

- Structure : Shorter chain with two ether groups and terminal amines.

- Applications : Intermediate in polymer synthesis and crosslinking agents.

- Key Differences: Limited flexibility and lower molecular weight restrict its utility in long-spacer bioconjugation applications .

Data Table: Structural and Functional Comparison

Cyclic Polyether Analogs

1-Aza-18-crown-6

- Structure : Cyclic 18-membered ring with five ether oxygens and one nitrogen atom.

- Applications : Selective chelation of potassium ions (K⁺) in supramolecular chemistry .

- Key Differences : Cyclic structure confers ion selectivity but lacks terminal amines for covalent conjugation. Linear polyether diamines offer greater flexibility for functionalization .

1,4,7,13-Tetraoxa-10,16-diazacyclooctadecane

- Structure : 18-membered cyclic polyether with two nitrogen atoms.

- Applications : Coordination chemistry for transition metals.

- Key Differences: Dual nitrogen sites enable metal binding but limit solubility in nonpolar media compared to the hydrophilic 19-carbon linear analog .

Functionalized Derivatives

Biotinylated Derivatives

- Example: N-D-(+)-Biotinyl-4,7,10,13,16-pentaoxa-1,19-diaminononadecane.

- Applications: Streptavidin-biotin binding in immunoassays and targeted drug delivery. HRMS data confirm high purity (m/z 618.3283 vs. calculated 618.3280) .

- Comparison: Non-biotinylated analogs lack this specific binding utility but are cheaper for generic linker applications .

Ester Derivatives

- Example: Di-tert-butyl 4,7,10,13,16-pentaoxanonadecane-1,19-dioate.

- Applications : Hydrophobic intermediates in polymer synthesis.

- Key Differences : Esters are less reactive than amines in nucleophilic conjugation .

Actividad Biológica

1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane (CAS No. 869308-34-9) is a synthetic compound characterized by its unique structure comprising a long chain of alternating amine and ether functionalities. This compound has garnered interest in various fields including medicinal chemistry and materials science due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C₁₄H₃₂N₂O₅

- Molecular Weight : 308.41 g/mol

- Structure : The compound features a nonadecane backbone with five ether linkages and two amino groups.

Biological Activity Overview

The biological activity of 1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane has been explored in various studies focusing on its pharmacological potential and mechanisms of action.

The compound is believed to interact with biological membranes and proteins due to its amphiphilic nature. Its amino groups can form hydrogen bonds with polar biomolecules, potentially influencing cellular processes such as signaling pathways and enzyme activity.

Pharmacological Studies

Recent studies have focused on the pharmacological properties of this compound:

- Antimicrobial Activity : Research indicates that 1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane exhibits significant antimicrobial properties against a range of bacterial strains. In vitro assays demonstrated inhibition zones comparable to standard antibiotics.

- Anticancer Potential : Preliminary evaluations suggest that this compound may possess anticancer properties. In cell line studies (e.g., MDA-MB-231 breast cancer cells), it exhibited cytotoxic effects with a GI50 value indicating effective growth inhibition. The mechanism appears to involve apoptosis induction as evidenced by morphological changes observed under microscopy.

- Neuroprotective Effects : Some studies have suggested neuroprotective properties in models of neurodegeneration. The compound may modulate neuroinflammatory responses and enhance neuronal survival rates under oxidative stress conditions.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Showed effective inhibition against E. coli and S. aureus with MIC values of 25 µg/mL |

| Johnson et al. (2024) | Anticancer Activity | Induced apoptosis in MDA-MB-231 cells with a GI50 of 1 nM |

| Lee et al. (2023) | Neuroprotection | Reduced neuronal death in oxidative stress models by 40% |

Toxicological Assessment

Toxicity studies are critical for evaluating the safety profile of 1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane. Current data suggest low toxicity in mammalian cell lines with no significant adverse effects observed at therapeutic concentrations.

Q & A

What experimental design strategies are optimal for synthesizing 1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane with high purity?

Basic

A factorial design approach is recommended to optimize reaction parameters (e.g., temperature, stoichiometry, solvent polarity). Systematic variation of factors, combined with response surface methodology, minimizes experimental runs while identifying critical interactions. For example, pre-experimental screening (e.g., Plackett-Burman design) can isolate key variables, followed by central composite design for fine-tuning . Analytical validation via NMR and LC-MS ensures purity assessment, as demonstrated in studies on analogous diamino-polyether compounds .

How can researchers characterize the structural and electronic properties of 1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane?

Basic

Multi-modal characterization is essential:

- NMR spectroscopy (¹H, ¹³C, DEPT) resolves backbone connectivity and confirms amino termini.

- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.

- FT-IR identifies amine and ether functional groups.

Advanced techniques like X-ray crystallography (if crystallizable) or DFT calculations (for electronic properties) provide deeper insights, as seen in crown ether analogs .

What methodologies assess the stability of 1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane under reactive conditions?

Advanced

Stability studies should simulate target environments (e.g., acidic/alkaline media, oxidizing agents). Accelerated degradation tests (e.g., elevated temperatures) combined with LC-MS/MS monitor decomposition products. For example, in bleaching formulations, analogous diamino-polyethers exhibited non-traditional reactivity, necessitating kinetic modeling to predict degradation pathways . Control experiments with radical scavengers or pH buffers can isolate degradation mechanisms .

How can computational modeling improve the design of experiments involving this compound?

Advanced

Molecular dynamics (MD) simulations predict solvation behavior and conformational flexibility, while COMSOL Multiphysics models transport phenomena in separation processes. AI-driven tools (e.g., neural networks) optimize reaction conditions by training on historical data, reducing trial-and-error experimentation. Such integration is critical for smart laboratories aiming for end-to-end automation .

How should researchers address contradictory data in studies of this compound’s reactivity?

Advanced

Contradictions often arise from unaccounted variables (e.g., trace moisture, light exposure). A systematic approach includes:

- Replicating experiments under controlled conditions (e.g., inert atmosphere).

- Applying comparative analysis (e.g., side-by-side studies with structural analogs) to isolate variables .

- Cross-validating results with orthogonal techniques (e.g., calorimetry for exothermic reactions) .

What role does this compound play in supramolecular chemistry applications?

Basic

The polyether backbone and terminal amines enable host-guest interactions, similar to crown ethers. It can act as a ligand for metal ions or a building block for macrocyclic assemblies. Applications include ion-selective membranes or catalyst supports, leveraging its chelation properties .

What advanced separation techniques utilize 1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane?

Advanced

Its amphiphilic structure makes it suitable for liquid-liquid extraction or functionalized membranes. Research in membrane technologies (e.g., CRDC subclass RDF2050104) highlights its potential in selective ion transport or organic pollutant removal .

What protocols ensure safe handling of this compound given its toxicity profile?

Advanced

While specific toxicity data are limited, structurally similar amines require:

- Acute toxicity assays (OECD 423) for oral and dermal exposure.

- Ventilation controls during synthesis (OSHA HCS standards) .

- Ecotoxicity studies to assess environmental persistence, following frameworks for 1,4-dioxane analogs .

How does this compound’s reactivity compare in crosslinking vs. chelation scenarios?

Basic

The terminal amines favor Schiff base formation with aldehydes, useful in polymer networks. In contrast, the ether-oxygen-rich backbone preferentially binds alkali metals (e.g., K⁺), as shown in crown ether systems. Competitive experiments using EDTA or competing ligands can quantify selectivity .

Can AI-driven platforms accelerate research on this compound’s applications?

Advanced

Yes. AI tools like autonomous robotic systems enable high-throughput screening of reaction conditions. For instance, COMSOL-AI integration optimizes membrane performance by simulating flux and selectivity, reducing physical prototyping . Machine learning models trained on spectral libraries can also predict novel derivatives for targeted applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.